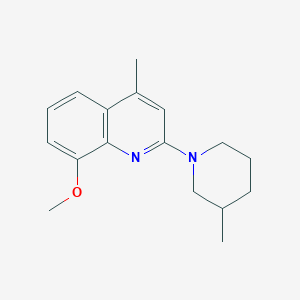
8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline, also known as MMQ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MMQ belongs to the class of quinoline derivatives and has been found to exhibit a range of biochemical and physiological effects. In
作用机制
The mechanism of action of 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline involves its ability to interact with various cellular targets, including DNA, enzymes, and receptors. 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been found to bind to DNA and inhibit its replication, leading to cell death. 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has also been found to inhibit the activity of enzymes involved in various cellular processes, such as protein synthesis and energy metabolism. Additionally, 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been found to interact with receptors in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects
8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been found to reduce the production of inflammatory cytokines and reactive oxygen species, leading to a reduction in inflammation and oxidative stress. Additionally, 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been found to protect neurons from oxidative stress and reduce the accumulation of beta-amyloid, a hallmark of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been found to have low toxicity and minimal side effects, making it a safe compound to use in experiments. However, one limitation of using 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline is its limited solubility in water, which may require the use of organic solvents.
未来方向
There are several future directions for research on 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline, including further investigation of its therapeutic potential in cancer, neurodegenerative diseases, and infectious diseases. Additionally, research could focus on the development of new derivatives of 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline with improved solubility and bioavailability. Furthermore, research could explore the use of 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline in combination with other compounds to enhance its therapeutic effects.
Conclusion
In conclusion, 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline is a synthetic compound with potential therapeutic applications in various fields of medicine. Its high purity, stability, and low toxicity make it a suitable compound for scientific research. 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline's mechanism of action involves its ability to interact with various cellular targets, leading to its range of biochemical and physiological effects. While there are limitations to using 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline in lab experiments, its potential therapeutic benefits make it a promising compound for future research.
合成方法
8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline can be synthesized through a multi-step process involving the condensation of 2-methyl-4-nitroaniline and 2-methoxy-3-methylbenzaldehyde, followed by reduction and cyclization. The resulting product is then treated with piperidine to form 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline. The synthesis of 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been optimized to achieve high yields and purity, making it suitable for scientific research.
科学研究应用
8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been investigated for its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative diseases, and infectious diseases. In cancer research, 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disease research, 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has shown promise in protecting neurons from oxidative stress and reducing inflammation. In infectious disease research, 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been found to have antiviral and antibacterial properties.
属性
IUPAC Name |
8-methoxy-4-methyl-2-(3-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-12-6-5-9-19(11-12)16-10-13(2)14-7-4-8-15(20-3)17(14)18-16/h4,7-8,10,12H,5-6,9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRHQGJWSSLUNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC=C3OC)C(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,3-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B6078700.png)
![N-mesityl-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B6078713.png)
![5-[1-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-2-pyrrolidinyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B6078718.png)
![isopropyl 5-methyl-4-(4-methylphenyl)-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B6078731.png)
![N-(2-fluorophenyl)-3-[4-(methylthio)benzoyl]-1-piperidinecarboxamide](/img/structure/B6078732.png)
![2-{[2-(4-chlorophenoxy)ethyl]thio}-6-propyl-4(3H)-pyrimidinone](/img/structure/B6078739.png)
![3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B6078743.png)
![N-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B6078747.png)
![3-(4-fluorophenyl)-2,5-dimethyl-7-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6078755.png)
![1-(4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenoxy)-3-(dimethylamino)-2-propanol](/img/structure/B6078768.png)
![4-{[2-[(3-chloro-2-methylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}benzoic acid](/img/structure/B6078773.png)
![ethyl 2-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B6078780.png)
![8-bromo-N,N-diethyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6078788.png)
